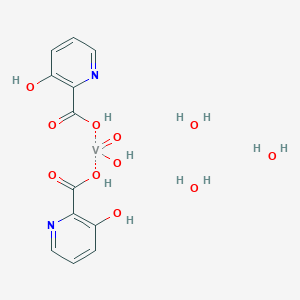

Hydroxy(3-hydroxypyridine-2-carbonyloxy)oxovanadio 3-hydroxypyridine-2-carboxylate trihydrate

Beschreibung

VO-Ohpic, also known as vanadyl hydroxypicolinate, is a potent inhibitor of the enzyme phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor gene that plays a crucial role in regulating cell growth by dephosphorylating phosphatidylinositol 3,4,5-triphosphate (PIP3) to phosphatidylinositol 4,5-biphosphate (PIP2). VO-Ohpic has been shown to inhibit PTEN with nanomolar affinity, making it a valuable tool in scientific research, particularly in the fields of cancer and diabetes .

Eigenschaften

Molekularformel |

C12H17N2O11V |

|---|---|

Molekulargewicht |

416.21 g/mol |

IUPAC-Name |

hydroxy(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |

InChI |

InChI=1S/2C6H5NO3.4H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);4*1H2;;/q;;;;;;;+1/p-1 |

InChI-Schlüssel |

OWDNSCJMZFXFMO-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O[V]=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

VO-Ohpic is synthesized through the complexation of vanadyl ions with hydroxypicolinic acid. The synthetic route involves the reaction of vanadyl sulfate with hydroxypicolinic acid in an aqueous medium, followed by purification through crystallization. The reaction conditions typically include a controlled pH environment and moderate temperatures to ensure the formation of the desired complex .

Analyse Chemischer Reaktionen

VO-Ohpic undergoes various chemical reactions, primarily involving its interaction with PTEN. The compound acts as a noncompetitive inhibitor, affecting both the maximum reaction velocity (Vmax) and the Michaelis constant (Km) of PTEN. The inhibition constants (Kic and Kiu) for VO-Ohpic are 27±6 nM and 45±11 nM, respectively . The major product formed from these reactions is the inhibited PTEN enzyme, which results in increased levels of PIP3 in cells .

Wissenschaftliche Forschungsanwendungen

VO-Ohpic has a wide range of scientific research applications:

Cancer Research: By inhibiting PTEN, VO-Ohpic can increase PIP3 levels, leading to the activation of the Akt signaling pathway, which promotes cell survival and growth.

Diabetes Research: VO-Ohpic has been shown to enhance insulin sensitivity and glucose uptake in cells, making it a potential candidate for developing diabetes treatments.

Neuroprotection: The compound has been studied for its potential neuroprotective effects, particularly in conditions such as neurodegeneration and brain injuries.

Wound Healing: VO-Ohpic has been linked to improved wound healing processes by promoting cell proliferation and migration.

Wirkmechanismus

VO-Ohpic exerts its effects by specifically inhibiting the enzymatic activity of PTEN. This inhibition is reversible and noncompetitive, meaning that VO-Ohpic binds to both the free enzyme and the enzyme-substrate complex with similar affinity. The inhibition of PTEN leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the Akt pathway. This activation promotes cell survival, growth, and proliferation .

Vergleich Mit ähnlichen Verbindungen

VO-Ohpic is unique among PTEN inhibitors due to its high selectivity and potency. Similar compounds include:

Vanadyl sulfate: Another vanadium-based compound that inhibits protein tyrosine phosphatases but with lower selectivity compared to VO-Ohpic.

Bisperoxovanadium compounds: These compounds also inhibit PTEN but may have different selectivity profiles and potency levels.

Hydroxypicolinic acid derivatives: Other derivatives of hydroxypicolinic acid may also inhibit PTEN but with varying degrees of efficacy and specificity.

VO-Ohpic stands out due to its nanomolar affinity for PTEN and its ability to selectively inhibit this enzyme without significantly affecting other phosphatases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.